(3-Fluoropyridin-2-yl)methanamine
Overview
Description
(3-Fluoropyridin-2-yl)methanamine is an organic compound with the molecular formula C6H7FN2 It is a derivative of pyridine, where a fluorine atom is substituted at the third position of the pyridine ring, and a methanamine group is attached to the second position
Scientific Research Applications
(3-Fluoropyridin-2-yl)methanamine has a wide range of applications in scientific research:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 3-fluoropyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of (3-Fluoropyridin-2-yl)methanamine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles such as halides, alkoxides, or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Fluoropyridine aldehydes or ketones.
Reduction: Fluoropyridine amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (3-Fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibitory or modulatory effects on their activity . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (3-Chloropyridin-2-yl)methanamine
- (2-Fluorophenyl)methanamine
- (3,5-Difluoropyridin-2-yl)methanamine dihydrochloride
- (3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)methanamine
Comparison: (3-Fluoropyridin-2-yl)methanamine is unique due to the presence of the fluorine atom at the third position of the pyridine ring, which significantly influences its chemical reactivity and biological activity. Compared to its chlorinated or non-fluorinated analogs, the fluorinated compound often exhibits enhanced stability and selectivity in its interactions with biological targets .
Properties
IUPAC Name |
(3-fluoropyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRSPKRGYAGOEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458608 | |
Record name | (3-fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312904-51-1 | |
Record name | 3-Fluoro-2-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-fluoropyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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